METHYL 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE
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Overview
Description
METHYL 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE is a chemical compound with a complex structure that includes a pyridine ring substituted with chlorine, cyano, and methyl groups
Preparation Methods
The synthesis of METHYL 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE typically involves multiple steps. One common method includes the reaction of 5-chloro-3-cyano-4,6-dimethylpyridine-2-thiol with methyl bromoacetate under basic conditions. The reaction is carried out in a suitable solvent such as dimethylformamide or dimethyl sulfoxide, and a base like potassium carbonate is used to facilitate the reaction. The product is then purified using standard techniques such as recrystallization or column chromatography.
Chemical Reactions Analysis
METHYL 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the cyano group to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid using acidic or basic hydrolysis.
Scientific Research Applications
METHYL 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a lead compound in drug discovery, particularly for targeting specific enzymes or receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of METHYL 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE depends on its specific application. In biological systems, it may interact with enzymes or receptors, inhibiting or modulating their activity. The presence of the cyano and ester groups allows for interactions with various molecular targets, potentially leading to the inhibition of enzyme activity or the modulation of signaling pathways.
Comparison with Similar Compounds
METHYL 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE can be compared with similar compounds such as:
METHYL 2-[(5-CHLORO-3-CYANO-4-METHYLPYRIDIN-2-YL)SULFANYL]ACETATE: This compound lacks one methyl group, which may affect its reactivity and biological activity.
METHYL 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]PROPIONATE: The ester group is different, which can influence the compound’s hydrolysis rate and interaction with biological targets.
ETHYL 2-[(5-CHLORO-3-CYANO-4,6-DIMETHYLPYRIDIN-2-YL)SULFANYL]ACETATE: The ethyl ester variant may have different solubility and reactivity properties compared to the methyl ester.
These comparisons highlight the uniqueness of this compound in terms of its specific substituents and their impact on the compound’s properties and applications.
Properties
IUPAC Name |
methyl 2-(5-chloro-3-cyano-4,6-dimethylpyridin-2-yl)sulfanylacetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClN2O2S/c1-6-8(4-13)11(14-7(2)10(6)12)17-5-9(15)16-3/h5H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XYRBIOFQTKWZIP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=C1Cl)C)SCC(=O)OC)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.74 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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